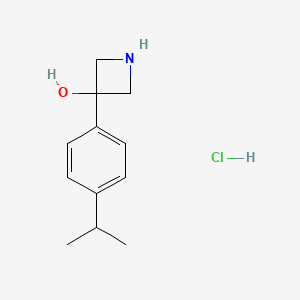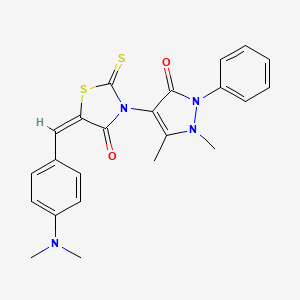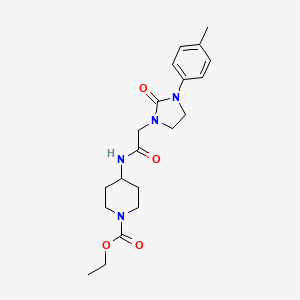
N-(4-アセチルフェニル)-4-シアノベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-cyanobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a cyano group attached to a benzamide structure
科学的研究の応用
N-(4-acetylphenyl)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and analgesic properties.
Materials Science: The compound’s ability to form host-guest complexes with enhanced fluorescence properties makes it useful in the development of fluorescent materials and sensors.
Biological Research: It is studied for its potential antifungal activity against a broad range of fungi, including Candida and Aspergillus species.
Polymer Chemistry: It is used as a polymerization initiator for the development of hybrid polymer networks.
作用機序
Target of Action
The primary target of N-(4-acetylphenyl)-4-cyanobenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially disrupt the protein’s role in cell cycle control and signal transduction, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by N-(4-acetylphenyl)-4-cyanobenzamide are likely related to its interaction with HSP 90-alpha . By interacting with this protein, the compound could potentially affect various pathways involved in cell cycle control and signal transduction .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of N-(4-acetylphenyl)-4-cyanobenzamide ’s action are likely related to its interaction with HSP 90-alpha . By disrupting the function of this protein, the compound could potentially affect cell cycle control and signal transduction, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of N-(4-acetylphenyl)-4-cyanobenzamide could potentially be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-cyanobenzamide typically involves the reaction of 4-acetylbenzonitrile with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-4-cyanobenzamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)-4-cyanobenzamide can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzamide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
類似化合物との比較
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antimicrobial properties.
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Used in the synthesis of substituted pyrazole derivatives.
N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in various chemical reactions.
Uniqueness
N-(4-acetylphenyl)-4-cyanobenzamide is unique due to its combination of an acetyl group and a cyano group attached to an aromatic amide structure. This unique combination imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes, making it valuable in various research and industrial applications.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRZCNWKJODHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)





